BICYCLO[4.2.0]OCTAN-2-ONE, Mixture of diastereomers
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Overview
Description
Bicyclo[420]octan-2-one, mixture of diastereomers, is a bicyclic ketone characterized by its unique structural features This compound consists of a cyclohexane ring fused to a cyclobutane ring, with a ketone functional group at the second position The mixture of diastereomers refers to the presence of different stereoisomers, which are molecules with the same molecular formula but different spatial arrangements of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of cyclohexenones with alkenes. For example, irradiation of cyclohexenones in the presence of 1,1-dimethoxyethylene results in the formation of diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. Subsequent hydrolysis of these acetals with acidic silicon dioxide yields the desired bicyclic ketones .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane or cyclobutane rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted bicyclic compounds.
Scientific Research Applications
Bicyclo[4.2.0]octan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octan-2-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Bicyclo[4.2.0]octan-2-one can be compared with other bicyclic ketones, such as:
Bicyclo[3.2.0]heptan-2-one: This compound has a similar bicyclic structure but with a five-membered ring fused to a three-membered ring.
Bicyclo[4.2.0]octane-2,7-dione: This compound has an additional ketone group at the seventh position, leading to different chemical properties and reactivity.
The uniqueness of bicyclo[42
Properties
CAS No. |
55564-05-1 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
75 |
Origin of Product |
United States |
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